molecular formula C36H31BF4NP B12917103 [(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate

[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate

Cat. No.: B12917103
M. Wt: 595.4 g/mol
InChI Key: OLXCCGQCSYPUEL-AIHXPYQNSA-O
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Description

[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate is a complex organic compound with a unique structure that includes a phosphapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate involves multiple steps. The process typically starts with the preparation of the phosphapentacyclo framework, followed by the introduction of the diphenyl and ethyl groups. The final step involves the formation of the azanium and tetrafluoroborate components. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: [(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphapentacyclo framework and the diphenyl groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in the study of cellular processes and molecular interactions. In medicine, it may be explored for its potential therapeutic properties. In industry, it can be used in the development of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of [(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The phosphapentacyclo framework plays a crucial role in its activity, influencing its binding affinity and specificity. The diphenyl groups may also contribute to its overall activity by enhancing its stability and solubility .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other phosphapentacyclo derivatives and diphenyl-substituted compounds. Examples include [(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-3H-dinaphth[2,1-c:1’,2’-e]azepine] and [(1R,2S)-1-[(11bR)-Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl]-3-phenylurea .

Uniqueness: [(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate is unique due to its specific combination of the phosphapentacyclo framework and the diphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C36H31BF4NP

Molecular Weight

595.4 g/mol

IUPAC Name

[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate

InChI

InChI=1S/C36H30NP.BF4/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34;2-1(3,4)5/h1-22,35-36H,23-24,37H2;/q;-1/p+1/t35-,36-;/m0./s1

InChI Key

OLXCCGQCSYPUEL-AIHXPYQNSA-O

Isomeric SMILES

[B-](F)(F)(F)F.C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)[NH3+])C=CC7=CC=CC=C74

Canonical SMILES

[B-](F)(F)(F)F.C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)[NH3+])C=CC7=CC=CC=C74

Origin of Product

United States

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